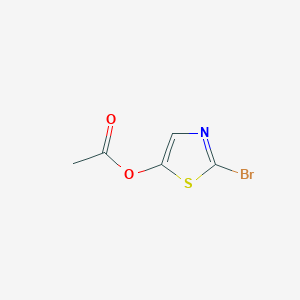

(2-Bromo-1,3-thiazol-5-yl) acetate

CAS No.:

Cat. No.: VC13458709

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrNO2S |

|---|---|

| Molecular Weight | 222.06 g/mol |

| IUPAC Name | (2-bromo-1,3-thiazol-5-yl) acetate |

| Standard InChI | InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3 |

| Standard InChI Key | HCLZZIJEXPCFKP-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CN=C(S1)Br |

| Canonical SMILES | CC(=O)OC1=CN=C(S1)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is (2-bromo-1,3-thiazol-5-yl) acetate, reflecting its substitution pattern on the thiazole core . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly listed in sources | |

| PubChem CID | 42553031 | |

| SMILES | CC(=O)OC1=CN=C(S1)Br | |

| InChIKey | HCLZZIJEXPCFKP-UHFFFAOYSA-N | |

| Molecular Formula | C₅H₄BrNO₂S |

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related bromothiazoles exhibit planar thiazole rings with bond lengths consistent with aromaticity . The bromine atom introduces steric and electronic effects, polarizing the ring and enhancing electrophilicity at position 2 .

Spectroscopic Signatures:

-

¹H NMR: Peaks for the acetate methyl group (δ ~2.1 ppm) and thiazole protons (δ ~7.3–7.5 ppm).

-

IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the acetate) and ~600 cm⁻¹ (C-Br stretch) .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (2-bromo-1,3-thiazol-5-yl) acetate typically involves bromination of thiazole precursors followed by acetylation:

Route 1: Bromination of Thiazole Acetates

-

Bromination: Treatment of 5-acetoxythiazole with bromine (Br₂) in acetic acid at 60°C yields the brominated product .

-

Purification: Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) .

Route 2: Cyclocondensation of α-Bromoketones

α-Bromoketones react with thioureas or thioamides in acetic acid to form thiazoles. For example:

This method achieves yields of 70–90% .

Industrial-Scale Production

Industrial synthesis optimizes solvent systems (e.g., DMF or ethanol) and employs continuous flow reactors to enhance efficiency. Key challenges include minimizing di-brominated byproducts and ensuring high purity (>95%).

Chemical Properties and Reactivity

Physicochemical Properties

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes substitution with amines, thiols, or alkoxides to form 2-substituted thiazoles .

-

Ester Hydrolysis: Treatment with NaOH yields (2-bromo-1,3-thiazol-5-yl)acetic acid, a carboxylic acid derivative .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups at position 2 .

Applications in Pharmaceutical and Industrial Chemistry

Antimicrobial Agents

(2-Bromo-1,3-thiazol-5-yl) acetate serves as a precursor for thiazole derivatives with broad-spectrum antimicrobial activity. For example:

-

Compound 3a (derived from this acetate) showed MIC values of 4.51–4.60 mM against Bacillus subtilis and Staphylococcus aureus .

-

Hybrid molecules incorporating this core inhibited Candida albicans with IC₅₀ values of 0.24–31.25 µg/mL .

Anticancer Therapeutics

Thiazole-acetate hybrids exhibit antiproliferative activity against cancer cell lines:

-

5-(2′-Indolyl)thiazoles derived from this compound inhibited MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values of 10–30 µM .

-

Triazolobithiazoles displayed cystic fibrosis corrector activity, improving logP values compared to benchmarks .

Enzyme Inhibition

-

Monoacylglycerol Lipase (MAGL): Brominated thiazoles derived from this acetate inhibited MAGL with IC₅₀ values of 10–55 µM, relevant for treating neurodegenerative diseases .

Agricultural Chemistry

Thiazole derivatives are explored as herbicides and fungicides. The bromine atom enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Material Science

Thiazole-based polymers incorporating this compound exhibit enhanced thermal stability (decomposition temperatures >300°C) and electronic properties suitable for OLEDs .

| Hazard | Precaution |

|---|---|

| Skin/Eye Irritation | Use nitrile gloves and goggles |

| Respiratory Risk | Handle in fume hoods |

| Environmental Toxin | Avoid aqueous discharge |

Future Directions and Research Gaps

Underexplored Applications

-

Photodynamic Therapy: Thiazoles’ light-absorbing properties could be harnessed for cancer treatment .

-

Battery Electrolytes: Sulfur-rich thiazoles may improve lithium-sulfur battery performance .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume